1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine
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Overview
Description
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a 4-chlorophenyl ring and a difluoromethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine typically involves multiple steps:
Formation of the cyclopentanecarbonyl chloride: This is achieved by reacting 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding acyl chloride.
Azetidine ring formation: The azetidine ring can be synthesized by reacting an appropriate amine with a difluoromethylating agent, such as difluoromethyl iodide (CF₂I₂), under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or chlorophenyl derivatives.
Scientific Research Applications
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid: Similar structure but lacks the azetidine and difluoromethyl groups.
1-(4-chlorophenyl)-1-cyclopentanecarbonyl chloride: Precursor to the target compound, lacks the azetidine and difluoromethyl groups.
Uniqueness
1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine is unique due to the presence of both the azetidine ring and the difluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF2NO/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)15(21)20-9-11(10-20)14(18)19/h3-6,11,14H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTGPGLOIWIMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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